molecular formula C15H22O7 B8329639 Triethyl 4-hydroxycyclohex-3-ene-1,1,3-tricarboxylate CAS No. 97183-74-9

Triethyl 4-hydroxycyclohex-3-ene-1,1,3-tricarboxylate

Cat. No. B8329639
Key on ui cas rn: 97183-74-9
M. Wt: 314.33 g/mol
InChI Key: RMSLHLROMNMQOV-UHFFFAOYSA-N
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Patent
US08835411B2

Procedure details

The title compound was prepared from diethyl malonate and ethyl acrylate using a procedure similar to that described in J. Org. Chem., 2007, 72, 7455. A solution of diethyl malonate (64 g, 400 mmol), and ethyl acrylate (88 g, 879 mmol) in THF (300 mL) in a 2 L 3-neck round bottom flask, equipped with a thermometer, a mechanical stirrer, a N2 inlet, and a condenser was cooled in a cold water bath (˜10° C.). 500 mL of a 1M THF solution of potassium tert-butoxide measured out for addition to the reaction. The reaction was initiated by very slowly introducing 2-5 mL of this solution to the reaction mixture (exothermic reaction) in order to maintain an internal temperature below 35° C. After the initial vigorous reaction subsided, the remainder of the solution was added drop-wise without a cooling bath over 1.5 h. During this period, the internal temp. remained between 20-28° C. The resulting cloudy amber solution was stirred at room temp. under N2 for 2.5 h, by which time a mass of precipitate had formed. The mixture was diluted with EtOAc (300 mL) and sat'd NH4Cl (200 mL), and then neutralized by the addition of 3N HCl (170 mL). The organic phase was washed with brine (100 mL), dried (Na2SO4), filtered and concentrated to give the title compound (135.2 g, 400 mmol, 100% yield) as an amber oil. HPLC: retention time=3.00 min (AP 81% at λ, =220 nm). LCMS: m/z 315 (M+H). 1H NMR (500 MHz, CDCl3) δ ppm 1.22 (6H, t, J=7.2 Hz, 12,15-CH3), 1.28 (3H, t, J=7.2 Hz, 9-CH3), 2.17 (2H, t, J=6.6 Hz, 5-CH2), 2.34 (2H, t, J=6.4 Hz, 6-CH2), 2.76 (2H, s, 3-CH2), 4.12-4.23 (6H, m, 8,11,14-OCH2), 12.2 (1H, s, 1-OH). 13C NMR (126 MHz, CDCl3) δ ppm 14.1 (12,15-CH3), 14.3 (9-CH3), 26.1 (6-CH2), 26.7 (5-CH2), 27.9 (3-CH2), 53.0 (4-C), 60.6 (8-OCH2), 61.6 (11,14-OCH2), 95.3 (2-C═), 170.2 (1-OC═), 170.8 (10,13-OC═O), 172.0 (7-OC═O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Quantity
88 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
3.5 (± 1.5) mL
Type
reactant
Reaction Step Four
Name
Quantity
170 mL
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:12](OCC)(=[O:15])[CH:13]=[CH2:14].[CH3:19]C(C)([O-])C.[K+].Cl.[CH3:26][CH2:27][O:28][C:29]([CH3:31])=[O:30]>C1COCC1.[NH4+].[Cl-]>[OH:15][C:12]1[CH2:13][CH2:14][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])([C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH2:19][C:31]=1[C:29]([O:28][CH2:27][CH3:26])=[O:30] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
88 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
solution
Quantity
3.5 (± 1.5) mL
Type
reactant
Smiles
Step Five
Name
Quantity
170 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
300 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The resulting cloudy amber solution was stirred at room temp. under N2 for 2.5 h, by which time a mass of precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the reaction mixture (exothermic reaction) in order
TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature below 35° C
CUSTOM
Type
CUSTOM
Details
After the initial vigorous reaction
ADDITION
Type
ADDITION
Details
the remainder of the solution was added drop-wise without a cooling bath over 1.5 h
Duration
1.5 h
WAIT
Type
WAIT
Details
During this period
CUSTOM
Type
CUSTOM
Details
remained between 20-28° C
CUSTOM
Type
CUSTOM
Details
had formed
WASH
Type
WASH
Details
The organic phase was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC1=C(CC(CC1)(C(=O)OCC)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 400 mmol
AMOUNT: MASS 135.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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